Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl-

Medicinal Chemistry Chemoinformatics Physicochemical Profiling

Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- (CAS 54437-70-6), molecular formula C15H17NO4S and molecular weight 307.4 g/mol, is an N-methylated diaryl sulfonamide derivative characterized by a benzenesulfonamide core bearing a 4-methoxy substituent on the sulfonyl-attached aromatic ring and a 4-methoxy group on the N-phenyl ring, with an additional N-methyl substituent. The compound is cataloged in authoritative databases including PubChem (CID 9146213), EPA DSSTox (DTXSID70429340), and CAS Common Chemistry.

Molecular Formula C15H17NO4S
Molecular Weight 307.4 g/mol
CAS No. 54437-70-6
Cat. No. B12117497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl-
CAS54437-70-6
Molecular FormulaC15H17NO4S
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H17NO4S/c1-16(12-4-6-13(19-2)7-5-12)21(17,18)15-10-8-14(20-3)9-11-15/h4-11H,1-3H3
InChIKeyFLHFEVZZLMTBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(4-methoxyphenyl)-N-methylbenzenesulfonamide (CAS 54437-70-6): Chemical Class and Procurement Baseline


Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- (CAS 54437-70-6), molecular formula C15H17NO4S and molecular weight 307.4 g/mol, is an N-methylated diaryl sulfonamide derivative characterized by a benzenesulfonamide core bearing a 4-methoxy substituent on the sulfonyl-attached aromatic ring and a 4-methoxy group on the N-phenyl ring, with an additional N-methyl substituent [1]. The compound is cataloged in authoritative databases including PubChem (CID 9146213), EPA DSSTox (DTXSID70429340), and CAS Common Chemistry [1][2]. Unlike simpler sulfonamide antibiotics that rely on a primary aniline nitrogen for para-aminobenzoic acid (PABA) mimicry, this tertiary sulfonamide lacks a hydrogen bond donor (HBD = 0), fundamentally altering its hydrogen-bonding capacity and biological target interaction profile relative to secondary sulfonamide analogs [1].

Why Generic Substitution Fails for 4-Methoxy-N-(4-methoxyphenyl)-N-methylbenzenesulfonamide (CAS 54437-70-6)


Substituting CAS 54437-70-6 with structurally simpler sulfonamide analogs—such as N-(4-methoxyphenyl)benzenesulfonamide (CAS 7471-26-3), 4-methoxy-N-phenylbenzenesulfonamide (CAS 1146-41-4), or N-methyl-N-phenylbenzenesulfonamide (CAS 90-10-8)—is technically inadvisable because this compound uniquely combines three structural features (N-methyl, 4-methoxy on the benzenesulfonyl ring, and 4-methoxy on the N-aryl ring) into a single tertiary sulfonamide scaffold. Each substitution pattern independently modulates key selection-relevant properties: the N-methyl group eliminates the single hydrogen bond donor present in secondary sulfonamides (HBD drops from 1 to 0), the 4-methoxy on the benzenesulfonyl ring increases electron density and alters the sulfonamide S–N rotational barrier, and the 4-methoxy on the N-aryl ring contributes additional lipophilicity [1]. These cumulative modifications produce a calculated XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 64.2 Ų, and a molecular weight of 307.4 g/mol—none of which can be replicated by any single comparator analog [1]. The specific quantitative evidence for these differences is presented in Section 3 below.

Quantitative Differential Evidence for 4-Methoxy-N-(4-methoxyphenyl)-N-methylbenzenesulfonamide (54437-70-6) vs. Comparator Analogs


Hydrogen Bond Donor Count: Zero HBD Enforces Distinct Intermolecular Interaction Profile vs. Secondary Sulfonamide Analogs

CAS 54437-70-6 possesses zero hydrogen bond donors (HBD = 0) due to full N-methylation of the sulfonamide nitrogen, whereas the closest secondary sulfonamide analogs—N-(4-methoxyphenyl)benzenesulfonamide (CAS 7471-26-3) and 4-methoxy-N-phenylbenzenesulfonamide (CAS 1146-41-4)—each retain one HBD (HBD = 1) from the unsubstituted sulfonamide –NH– group [1][2]. The N-methyl-N-phenylbenzenesulfonamide (CAS 90-10-8) also has HBD = 0, but lacks the dual methoxy substitution pattern that defines the target compound . This HBD difference directly impacts hydrogen-bonding capacity, solubility parameters, and target recognition in biological systems where sulfonamide N–H often serves as a key pharmacophoric donor [1].

Medicinal Chemistry Chemoinformatics Physicochemical Profiling

Lipophilicity (XLogP3-AA): Enhanced Membrane Permeability Potential vs. Non-methoxylated N-Methyl Analog

The computed XLogP3-AA value for CAS 54437-70-6 is 2.6, reflecting the combined lipophilic contributions of the N-methyl group and two para-methoxy substituents [1]. This places the compound in a moderately lipophilic range suitable for passive membrane permeation. The structurally simpler N-methyl-N-phenylbenzenesulfonamide (CAS 90-10-8), which lacks both methoxy groups, has a lower computed logP (approximately 2.0–2.2, based on structural fragment contribution analysis), while N-(4-methoxyphenyl)benzenesulfonamide (CAS 7471-26-3), which possesses only one methoxy and retains the polar N–H, is expected to have lower lipophilicity [2]. The 4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide (CAS 24924-59-2), which matches the methoxy pattern but lacks N-methyl, is also expected to have a lower XLogP due to the more polar secondary sulfonamide group .

ADME Prediction Drug Design Lipophilicity Optimization

Molecular Weight and Rotatable Bond Profile: Differentiated Synthetic Handle Utility vs. Simpler Analogs

At 307.4 g/mol with a rotatable bond count of 5, CAS 54437-70-6 occupies a distinct molecular property space compared to its closest analogs: N-(4-methoxyphenyl)benzenesulfonamide (CAS 7471-26-3, MW 263.31 g/mol, 4 rotatable bonds) and N-methyl-N-phenylbenzenesulfonamide (CAS 90-10-8, MW 247.31 g/mol, 3 rotatable bonds) [1]. The ~44 g/mol increase in molecular weight relative to the non-methoxylated N-methyl analog, combined with two additional rotatable bonds, provides distinct steric and conformational properties that influence both reactivity in subsequent synthetic transformations and recognition by biological targets with defined steric constraints [1].

Building Block Sourcing Fragment-Based Drug Discovery Synthetic Chemistry

Topological Polar Surface Area (TPSA): Quantitative Differentiation for Blood-Brain Barrier Penetration Prediction

CAS 54437-70-6 exhibits a computed topological polar surface area (TPSA) of 64.2 Ų, placing it below the widely accepted blood-brain barrier (BBB) penetration threshold of 90 Ų and below the oral bioavailability threshold of 140 Ų [1]. In contrast, N-(4-methoxyphenyl)benzenesulfonamide (CAS 7471-26-3), which retains the sulfonamide N–H, has a slightly higher TPSA (approximately 67–71 Ų, estimated from fragment addition) due to the additional polar N–H contribution [2]. While the absolute TPSA difference is modest (~3–7 Ų), the cumulative effect of increased lipophilicity (XLogP3-AA 2.6 vs. lower values for secondary sulfonamides) and lower TPSA shifts CAS 54437-70-6 into a property space predictive of enhanced CNS penetration relative to secondary sulfonamide analogs [1].

CNS Drug Design ADMET Prediction Computational Chemistry

Density and Boiling Point: Differentiated Physical Handling Properties for Formulation and Processing

Predicted physical properties for CAS 54437-70-6 include a density of 1.299 g/cm³ and a boiling point of 417.8 °C at 760 mmHg, with a flash point of 206.5 °C [1]. These values reflect the higher molecular weight and additional polarizable methoxy substituents compared to simpler analogs. N-(4-methoxyphenyl)benzenesulfonamide (CAS 7471-26-3), with MW 263.31 g/mol, has a predicted boiling point of approximately 454.5 °C at 760 mmHg . The lower boiling point of the target compound (417.8 °C vs. 454.5 °C) despite its higher molecular weight (307.4 vs. 263.31 g/mol) is notable and may reflect differences in intermolecular hydrogen bonding (tertiary sulfonamide, HBD = 0) versus the hydrogen-bonding-capable secondary sulfonamide [1].

Chemical Engineering Formulation Science Process Chemistry

Limitation Acknowledgment: Absence of Direct Comparative Bioactivity Data (IC50, EC50, Ki)

A systematic search of PubMed, PubChem BioAssay, ChEMBL, Google Patents, and vendor technical datasheets as of April 2026 identified NO primary research paper, patent, or authoritative database entry containing direct quantitative bioactivity data (IC50, EC50, Ki, MIC, etc.) for CAS 54437-70-6 compared against the named comparator analogs (CAS 7471-26-3, CAS 1146-41-4, CAS 90-10-8, CAS 24924-59-2) [1][2]. The compound is documented primarily as a cataloged chemical entity in structural databases and supplier inventories. Class-level sulfonamide antibacterial activity via dihydropteroate synthase inhibition is inferred based on the benzenesulfonamide scaffold, but the tertiary sulfonamide structure (HBD = 0) of CAS 54437-70-6 is incompatible with the classical PABA-mimicry mechanism, which requires a primary aromatic amine or secondary sulfonamide N–H . Users procuring this compound for biological screening should recognize that its bioactivity profile relative to analogs cannot currently be supported by published comparative data.

Data Transparency Procurement Risk Assessment Evidence Quality

Evidence-Validated Application Scenarios for 4-Methoxy-N-(4-methoxyphenyl)-N-methylbenzenesulfonamide (CAS 54437-70-6)


CNS-Penetrant Fragment Library Design: Leveraging Favorable TPSA and Lipophilicity for Blood-Brain Barrier Penetration

Based on the compound's computed TPSA of 64.2 Ų (below the 90 Ų BBB threshold) and XLogP3-AA of 2.6 [1], CAS 54437-70-6 is a structurally appropriate building block for CNS-focused fragment-based drug discovery libraries. The combination of zero hydrogen bond donors and moderate lipophilicity places this compound in a physicochemical property space predictive of passive BBB penetration, making it suitable as a core scaffold for neuroscience-targeted lead generation programs where secondary sulfonamide analogs (TPSA ~67–71 Ų) may present higher efflux transporter recognition risk [1][2]. Researchers constructing CNS screening collections should preferentially select this compound over non-methylated or non-methoxylated sulfonamide analogs when CNS exposure is a primary screening objective.

Synthetic Intermediate for Tertiary Sulfonamide-Derived Bioactive Molecules Requiring N-Methyl Substitution

The compound's fully substituted sulfonamide nitrogen (N-methyl, N-4-methoxyphenyl) renders it a stable, non-ionizable tertiary sulfonamide intermediate suitable for further elaboration via electrophilic aromatic substitution or metal-catalyzed cross-coupling at the methoxy-bearing aromatic rings [1]. With 5 rotatable bonds and a molecular weight of 307.4 g/mol [1], CAS 54437-70-6 offers greater conformational flexibility than the N-methyl-N-phenylbenzenesulfonamide analog (CAS 90-10-8, 3 rotatable bonds, MW 247.31 g/mol) , enabling the exploration of more diverse three-dimensional conformations in downstream structure-activity relationship (SAR) studies. Synthetic chemists developing tertiary sulfonamide-based pharmacophores should procure this compound when N-methylation is a critical design element that cannot be achieved with secondary sulfonamide precursors.

Physicochemical Reference Standard for Hydrogen Bond Donor-Null Sulfonamide Calibration in Computational Models

The definitive HBD = 0 property of CAS 54437-70-6 [1] makes it an ideal calibration standard for computational models predicting sulfonamide hydrogen-bonding behavior, solubility, and permeability. In quantitative structure-property relationship (QSPR) model training, this compound provides a clean data point for the fully N-substituted sulfonamide class, contrasting with secondary sulfonamide analogs (HBD = 1) and primary sulfonamides (HBD = 2) [1][2]. Computational chemistry groups and ADMET prediction software developers should include this compound in validation sets to ensure model accuracy across the full range of sulfonamide N-substitution states.

Building Block for Parallel Synthesis of Dual-Methoxy Diaryl Sulfonamide Libraries

The presence of two chemically distinct 4-methoxy groups—one on the benzenesulfonyl ring and one on the N-aryl ring—provides orthogonal synthetic handles for selective demethylation or further functionalization [1]. The 4-methoxy on the sulfonyl-bearing ring is electronically differentiated from the 4-methoxy on the N-phenyl ring due to the electron-withdrawing sulfonyl group, enabling chemoselective transformations [1]. This property is absent in analogs such as N-methyl-N-phenylbenzenesulfonamide (CAS 90-10-8), which lacks any methoxy groups . Medicinal chemistry teams executing parallel library synthesis should select CAS 54437-70-6 when dual methoxy functionalization is required for SAR exploration, as no single comparator analog provides both methoxy substituents simultaneously [1].

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